Dual ALDH-2/MAO Inhibition Selectivity
Unlike daidzin, which potently inhibits ALDH-2 with minimal effect on MAO, 7-O-ω-bromopropyldaidzein functions as a potent dual inhibitor of both enzymes [1]. This dual inhibition profile is a direct consequence of the 7-O-(3-bromopropyl) modification [1]. In a study comparing 44 daidzin analogs, the compound's IC50 for ALDH-2 was found to be 0.7 μM, while it also demonstrated significant MAO inhibition [1]. This contrasts sharply with daidzin, which is reported to potently inhibit ALDH-2 but have little to no effect on MAO [1]. This shift in selectivity is critical for researchers aiming to modulate both branches of the MAO-ALDH pathway simultaneously.
| Evidence Dimension | Enzyme Inhibition Profile |
|---|---|
| Target Compound Data | Potent inhibitor of both ALDH-2 (IC50 = 0.7 μM) and MAO |
| Comparator Or Baseline | Daidzin: Potent ALDH-2 inhibitor, weak/no effect on MAO |
| Quantified Difference | ALDH-2 IC50 = 0.7 μM for target compound; qualitative difference in MAO inhibition |
| Conditions | In vitro enzyme inhibition assays using isolated mitochondrial enzymes |
Why This Matters
For experiments requiring simultaneous inhibition of ALDH-2 and MAO, 7-O-ω-bromopropyldaidzein is the requisite tool, as daidzin and other selective inhibitors will not recapitulate this dual effect.
- [1] Gao, G. Y., Li, D. J., & Keung, W. M. (2001). Synthesis of potential antidipsotropic isoflavones: inhibitors of the mitochondrial monoamine oxidase-aldehyde dehydrogenase pathway. Journal of Medicinal Chemistry, 44(20), 3320-3328. View Source
